molecular formula C5H10O2 B14520819 2-Ethoxyoxetane CAS No. 62701-34-2

2-Ethoxyoxetane

Cat. No.: B14520819
CAS No.: 62701-34-2
M. Wt: 102.13 g/mol
InChI Key: MVFJWDFGVQVBRH-UHFFFAOYSA-N
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Description

2-Ethoxyoxetane is an organic compound with the chemical formula C₅H₁₀O₂. It is characterized by a five-membered ring structure that includes an ethoxy group. This compound is a colorless liquid with an ether-like odor and is flammable. It is soluble in various organic solvents such as ethanol and ether .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxyoxetane can be synthesized through several methods. One common preparation method involves reacting a cyclic sugar alcohol with an oxidizing alcohol . Another method includes the oxidative cyclization of Michael adducts of malonates with chalcones using iodosobenzene and tetrabutylammonium iodide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for mass production. Safety measures are crucial due to the compound’s flammability and potential irritant properties .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyoxetane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, acids, and bases.

Major Products

The major products formed from these reactions include various esters, acetals, ketones, and ethers .

Scientific Research Applications

2-Ethoxyoxetane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxyoxetane involves its ability to undergo ring-opening reactions, which can lead to the formation of various products. The compound’s unique structure allows it to participate in reactions that modify its ring, leading to different functionalized derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxyoxetane’s uniqueness lies in its ethoxy group, which imparts different chemical properties and reactivity compared to other oxetane derivatives. This makes it valuable in specific synthetic applications and research contexts .

Properties

CAS No.

62701-34-2

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

IUPAC Name

2-ethoxyoxetane

InChI

InChI=1S/C5H10O2/c1-2-6-5-3-4-7-5/h5H,2-4H2,1H3

InChI Key

MVFJWDFGVQVBRH-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCO1

Origin of Product

United States

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